
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane is an organosilicon compound with the molecular formula C12H30Si2S This compound is characterized by the presence of silicon and sulfur atoms within its structure, making it a member of the disilathiane family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane typically involves the reaction of organosilicon compounds with sulfur sources. One common method is the reaction of 1,1,3,3-tetramethyldisilathiane with butyl lithium, followed by the addition of butyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent disilathiane.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent disilathiane.
Substitution: Various substituted disilathianes depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique silicon-sulfur bond.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products.
Mécanisme D'action
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane involves its interaction with various molecular targets. The silicon-sulfur bond is reactive and can participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially disrupting their normal function. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane: Similar structure but contains an oxygen atom instead of sulfur.
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane: Contains a nitrogen atom instead of sulfur.
Uniqueness: 1,3-Dibutyl-1,1,3,3-tetramethyldisilathiane is unique due to the presence of the silicon-sulfur bond, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity is advantageous.
Propriétés
Numéro CAS |
66132-78-3 |
|---|---|
Formule moléculaire |
C12H30SSi2 |
Poids moléculaire |
262.60 g/mol |
Nom IUPAC |
butyl-[butyl(dimethyl)silyl]sulfanyl-dimethylsilane |
InChI |
InChI=1S/C12H30SSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 |
Clé InChI |
DBXBCZRHAGXWQW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)S[Si](C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


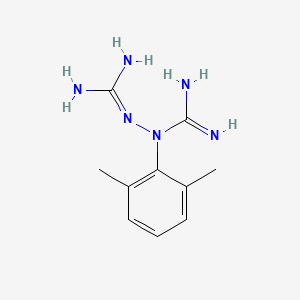
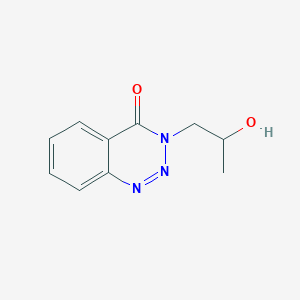
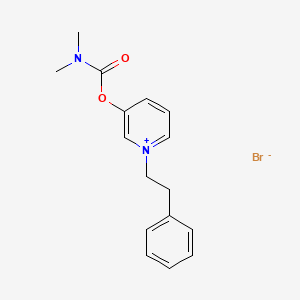

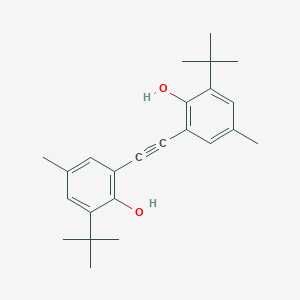
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
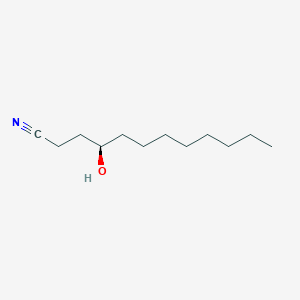
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
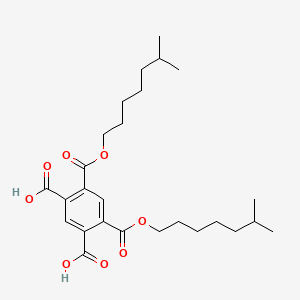
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

